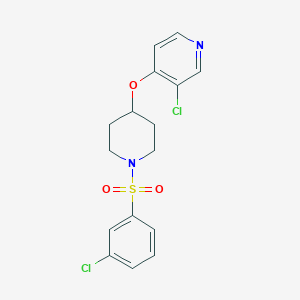

3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a piperidin-4-yloxy group at position 4. The piperidine ring is further modified by a sulfonyl group linked to a 3-chlorophenyl moiety. This structure combines electron-withdrawing (chlorine, sulfonyl) and electron-donating (ether linkage) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

3-chloro-4-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O3S/c17-12-2-1-3-14(10-12)24(21,22)20-8-5-13(6-9-20)23-16-4-7-19-11-15(16)18/h1-4,7,10-11,13H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUJFMPJQBYOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The targets in these reactions are typically organoboron reagents.

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways.

Result of Action

The compound’s potential role in sm cross-coupling reactions suggests it could be involved in the formation of carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.

Action Environment

Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions, suggesting that the compound could be relatively stable and effective under a variety of conditions.

Biological Activity

3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 387.3 g/mol. The compound features a pyridine ring substituted with a chloro group and a piperidine moiety linked through a sulfonyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₂O₃S |

| Molecular Weight | 387.3 g/mol |

| CAS Number | 2034431-35-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes, potentially inhibiting their activity. The sulfonyl group and the chloro substituent enhance its binding affinity to molecular targets, which may disrupt various biological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, showing promising results against various pathogens. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of several compounds related to pyridine derivatives, revealing that those with sulfonyl and piperidine functionalities demonstrated significant bactericidal effects.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Staphylococcus epidermidis |

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. Compounds with similar structural features have shown inhibition of cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study: Anticancer Activity

In vitro studies indicated that certain derivatives exhibited IC50 values in the range of 0.87–12.91 μM against breast cancer cell lines, suggesting that modifications on the core structure can enhance cytotoxicity.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| A | 0.87 | MCF-7 |

| B | 12.91 | MDA-MB-231 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from NTU Research (Compounds 6m, 6n, 6o)

Three closely related compounds synthesized by Nanyang Technological University (NTU) share the piperidin-4-yloxy-pyridine scaffold but differ in sulfonyl substituents:

- 6m : (S)-2-((4-chlorophenyl)((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine

- 6n : (S)-2-((4-chlorophenyl)((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine

- 6o : (S)-2-((4-chlorophenyl)((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine

Key Comparisons:

| Property | Target Compound | 6m (CF₃) | 6n (2,5-Cl₂) | 6o (4-OCH₃) |

|---|---|---|---|---|

| Sulfonyl Substituent | 3-Chlorophenyl | 3-Trifluoromethylphenyl | 2,5-Dichlorophenyl | 4-Methoxyphenyl |

| Melting Point (°C) | Not reported | 108 | Low-melting solid | 114 |

| Yield (%) | Not reported | 86 | 87 | 86 |

| Electronic Effects | Moderate electron-withdrawing | Strong electron-withdrawing | Strong electron-withdrawing | Electron-donating |

- Electron-Donating Groups (6o): Reduce polarity, possibly improving membrane permeability in biological systems. 3-Chlorophenyl (Target Compound): Balances moderate electron withdrawal with steric bulk, which may optimize pharmacokinetic properties compared to extreme substituents .

Pyridine Derivatives with Varied Halogenation ()

Compounds from , such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives, differ in halogenation patterns and substituents:

- Key Differences: The target compound’s piperidinyloxy-sulfonyl side chain may confer greater conformational flexibility compared to the rigid cyclohexanedione-aniline framework in compounds. Higher melting points in compounds (268–287°C vs. ~108–114°C for NTU analogs) suggest stronger intermolecular forces (e.g., hydrogen bonding from amino groups) .

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.